4-(2,5-dimethoxyphenyl)-6-methyl-N-2-pyridinyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
4-(2,5-dimethoxyphenyl)-6-methyl-N-2-pyridinyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.12561169 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has led to the synthesis of novel heterocyclic compounds derived from structural analogs similar to the specified chemical, demonstrating potential as anti-inflammatory and analgesic agents. The studies explored the synthesis of various derivatives, showing significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory effects compared to standard drugs (Abu‐Hashem et al., 2020).
Crystal Structure Analysis : Investigations into related compounds have provided insights into crystal structures, aiding in the understanding of molecular configurations and potential applications in material science and pharmaceuticals (Ji, 2006).
Antimicrobial Properties : New derivatives have been synthesized showing promise as potential biological agents, with some compounds exhibiting significant inhibition on bacterial and fungal growth, indicating their potential use in antimicrobial treatments (Akbari et al., 2008).
Material Science Applications
Spectroscopic and Thermal Studies : Derivatives have been examined for their spectroscopic, thermal, and dielectric properties, suggesting applications in the development of materials with specific thermal and electrical characteristics (Vyas et al., 2013).
Polyimide Synthesis : The synthesis and characterization of novel polyimides derived from related compounds demonstrate their utility in creating materials with excellent thermal stability and mechanical properties, relevant in electronics and aerospace industries (Wang et al., 2006).
Antioxidant and Antiviral Research
Antioxidant Activity : Studies on thioamides, a class related to the mentioned compound, have shown their potential as radical scavenging compounds, indicating their use in developing antioxidants to mitigate oxidative stress-related diseases (Chernov'yants et al., 2016).
Antiviral Agents : Novel pyrimidine thioglycosides, structurally related to the specified chemical, have been synthesized and evaluated for their antiviral activities against SARS-COV-2 and Avian Influenza H5N1 virus strains, showcasing their potential in antiviral drug development (Abu-Zaied et al., 2021).
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11-16(18(24)22-15-6-4-5-9-20-15)17(23-19(27)21-11)13-10-12(25-2)7-8-14(13)26-3/h4-10,17H,1-3H3,(H,20,22,24)(H2,21,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCSKVSFBICLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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